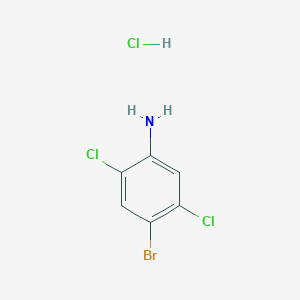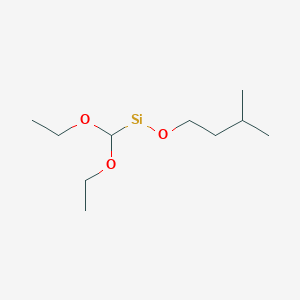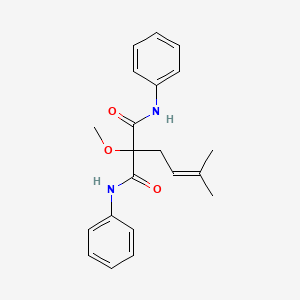
4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes an aniline group, an octylsulfanyl group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of aniline with an appropriate butanoic acid derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds with active sites, while the octylsulfanyl group can enhance lipophilicity, facilitating membrane penetration. The butanoic acid moiety may participate in ionic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Anilino-2-(methylsulfanyl)-4-oxobutanoic acid
- 4-Anilino-2-(ethylsulfanyl)-4-oxobutanoic acid
- 4-Anilino-2-(propylsulfanyl)-4-oxobutanoic acid
Uniqueness
4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid is unique due to the presence of the octylsulfanyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
64120-70-3 |
|---|---|
Molekularformel |
C18H27NO3S |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-anilino-2-octylsulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H27NO3S/c1-2-3-4-5-6-10-13-23-16(18(21)22)14-17(20)19-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
RECNEPAYTLSRFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC(CC(=O)NC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)

![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)







![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)

